molecular formula C9H12N4O2 B2770718 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 1909348-67-9

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2770718
CAS No.: 1909348-67-9
M. Wt: 208.221
InChI Key: PPWGGFJIFPLDSS-UHFFFAOYSA-N
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Description

This compound is a substituted tetrahydropyrimidine derivative characterized by:

  • Position 1 and 3: Methyl groups.
  • Position 2 and 4: Oxo (keto) groups.
  • Position 5: Carbonitrile (cyano) group.
  • Position 6: Dimethylamino (-N(CH₃)₂) substituent.

Properties

IUPAC Name

4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-11(2)7-6(5-10)8(14)13(4)9(15)12(7)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWGGFJIFPLDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile at different dosages in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Biological Activity

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 35824-92-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13N3O3
  • Molecular Weight : 211.22 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid

Antimicrobial Activity

Research indicates that compounds similar to 6-(dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that pyrimidine derivatives showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
  • Case Study : In vitro studies have shown that treatment with this compound resulted in a dose-dependent reduction in the viability of several cancer cell lines including breast and lung cancer cells. This suggests a promising avenue for further research in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino group or the carbonitrile moiety can significantly influence its potency and selectivity:

  • Key Modifications :
    • Substitution at the nitrogen atom can enhance solubility and bioavailability.
    • Alterations in the carbon chain length or branching may improve receptor binding affinity .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High solubility indicates good gastrointestinal absorption.
  • Distribution : Predicted to have moderate tissue distribution based on lipophilicity.
  • Metabolism : Likely undergoes hepatic metabolism with potential for drug-drug interactions .

Toxicity and Safety Profile

Initial toxicity assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302) .
  • Safety Measures : Handling precautions include wearing protective gear to avoid exposure.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent . Research indicates that derivatives of this compound exhibit activity against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that modifications to the pyrimidine structure can enhance antiviral efficacy and selectivity.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile were effective against herpes simplex virus (HSV) and cytomegalovirus (CMV). The structure-activity relationship (SAR) analysis revealed that the presence of the dimethylamino group was crucial for enhancing antiviral potency .

Pharmacology

In pharmacological studies, this compound has been evaluated for its effects on various biological targets. Its ability to inhibit certain enzymes involved in metabolic pathways makes it a candidate for drug development aimed at treating metabolic disorders.

Enzyme Inhibition

Research has indicated that this compound can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammation and pain pathways. This inhibition suggests potential applications in developing anti-inflammatory drugs .

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Table: Synthetic Applications

Application TypeDescription
Building Block Used in synthesizing pyrimidine derivatives
Reaction Type Participates in nucleophilic substitutions and cyclizations
End Products Potentially leads to new pharmaceuticals and agrochemicals

Research Findings

Recent research has highlighted the utility of this compound in developing new therapeutic agents. For example:

  • A study explored its role as a scaffold for designing selective inhibitors targeting specific kinases involved in cancer progression.
  • Another investigation focused on its use in synthesizing compounds with enhanced bioactivity against bacterial infections.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Structural Differences
Target Compound 6-N(CH₃)₂, 1,3-CH₃, 5-CN C₈H₁₁N₅O₂ Reference compound with dimethylamino at position 6.
6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 6-Cl, 1,3-CH₃, 5-CN C₇H₆ClN₃O₂ Chloro substituent (electron-withdrawing) vs. dimethylamino (electron-donating) at C6.
6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 6-CH₃, 1-Ph, 5-CN C₁₂H₉N₃O₂ Phenyl group at position 1 and methyl at C6; no dimethylamino.
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 1-CH₃, 5-CN C₆H₅N₃O₂ No substituents at C3 or C6; simpler structure.
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-... (pyrido[2,3-d]pyrimidine) Fused pyrido-pyrimidine ring, 4-ClPh at C5, 7-NH₂, 1,3-CH₃ C₁₅H₁₂ClN₅O₂ Bicyclic system with fused pyridine ring; distinct substitution pattern.

Key Observations :

  • Steric Influence: Bulky substituents like phenyl () may hinder crystallinity or intermolecular interactions compared to smaller methyl or amino groups.

Physical Properties Comparison

Available data on melting points, solubility, and stability:

Compound Name Melting Point (°C) Solubility Stability Notes Reference
6-Methyl-2,4-dioxo-1-phenyl-... () 332–334 Not reported High melting point due to phenyl π-stacking.
1-Methyl-2,4-dioxo-... () 267–270 Room-temperature Sensitive to moisture (IRRITANT label).
Target Compound Not reported Likely polar Dimethylamino may enhance aqueous solubility.

Trends :

  • Phenyl Substituents : Higher melting points (e.g., 332–334°C in ) due to aromatic stacking.
  • Dimethylamino Group: Likely improves solubility in polar solvents compared to chloro analogs.

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